alpha-Chloroacrylic acid chloride (CAS 21369-76-6) is a highly reactive, bifunctional acyl halide characterized by an electrophilic carbonyl center conjugated with an alpha-chlorine-substituted vinylic group. In industrial and laboratory procurement, it is primarily sourced as a specialized building block for three distinct workflows: as a highly reactive masked ketene equivalent for complex cycloadditions, as a precursor for installing alpha-chloroacrylamide covalent warheads in targeted kinase inhibitors, and as a monomeric precursor for advanced electron-beam resist polymers. Its dual reactivity allows for both rapid acylation at the carbonyl carbon and tuned Michael addition or cycloaddition at the functionalized olefin [1].
Attempting to substitute alpha-chloroacrylic acid chloride with more common analogs like acryloyl chloride or methacryloyl chloride fundamentally alters the electronic and steric profile of the target molecule. In medicinal chemistry, lacking the alpha-chlorine atom reduces the electrophilicity of the resulting acrylamide warhead, significantly altering the covalent binding kinetics with target cysteine residues. In cycloaddition workflows, substituting with 2-chloroacrylonitrile requires elevated reaction temperatures, which frequently induces 1,5-sigmatropic rearrangements in sensitive dienes. Furthermore, in material science, replacing the alpha-chloro group with a methyl group (methacryloyl) drastically lowers the electron-beam degradation sensitivity and glass transition temperature of the resulting polymers, rendering them unsuitable for high-resolution lithography [1].
In the synthesis of complex bicyclic precursors (such as the Corey lactone), alpha-chloroacrylic acid chloride acts as a highly reactive masked ketene equivalent. Compared to 2-chloroacrylonitrile, which requires elevated temperatures that can trigger 1,5-sigmatropic rearrangements in 5-substituted cyclopentadienes, alpha-chloroacrylic acid chloride successfully undergoes cycloaddition at 0 °C. This mild thermal requirement completely suppresses unwanted diene isomerization while maintaining high endo selectivity and yields of 75-85% [1].
| Evidence Dimension | Cycloaddition temperature and diene stability |
| Target Compound Data | Reacts at 0 °C (prevents 1,5-sigmatropic rearrangement) |
| Comparator Or Baseline | 2-chloroacrylonitrile (requires heating, induces rearrangement) |
| Quantified Difference | Enables quantitative preservation of diene stereochemistry at 0 °C |
| Conditions | Diels-Alder cycloaddition with 5-substituted cyclopentadienes |
Procurement of this specific compound is essential for natural product syntheses where the starting dienes are thermally unstable.
In the development of targeted covalent inhibitors (TCIs), the choice of the electrophilic warhead dictates both target residence time and off-target toxicity. Reacting secondary amines with alpha-chloroacrylic acid chloride yields alpha-chloroacrylamides, which possess a more electron-deficient Michael acceptor compared to standard acrylamides derived from acryloyl chloride. This structural modification enhances the thiol reactivity profile, allowing for optimized covalent engagement with specific cysteine residues in targets such as KRAS G12C and mutant EGFR [1].
| Evidence Dimension | Michael acceptor electrophilicity and thiol reactivity |
| Target Compound Data | Alpha-chloroacrylamide (enhanced electrophilicity via -I effect of Cl) |
| Comparator Or Baseline | Standard acrylamide from acryloyl chloride (baseline electrophilicity) |
| Quantified Difference | Tuned covalent bond formation kinetics with target cysteines |
| Conditions | Synthesis of irreversible kinase inhibitors (e.g., KRAS G12C) |
Buyers synthesizing covalent screening libraries must use the alpha-chloro variant to access distinct kinetic profiles not achievable with standard acryloyl chloride.
When utilized as a monomeric precursor, alpha-chloroacrylic acid chloride is critical for synthesizing poly(alpha-chloroacrylates). Compared to standard poly(methyl methacrylate) (PMMA) derived from methacryloyl chloride, the incorporation of the alpha-chlorine atom significantly increases the polymer's susceptibility to main-chain scission under electron-beam irradiation. This results in a much higher lithographic sensitivity and an elevated glass transition temperature (Tg), making it a highly effective positive-tone resist material [1].
| Evidence Dimension | Electron-beam degradation sensitivity and Tg |
| Target Compound Data | Poly(alpha-chloroacrylate) (High sensitivity, elevated Tg) |
| Comparator Or Baseline | Poly(methyl methacrylate) (Lower sensitivity, lower Tg) |
| Quantified Difference | Drastic improvement in main-chain scission efficiency under e-beam exposure |
| Conditions | Positive-tone resist formulation for semiconductor microlithography |
Material science procurement teams must select the alpha-chloro derivative to achieve the resolution and throughput required for advanced nanolithography.
Directly following from its ability to undergo cycloaddition at 0 °C without isomerizing sensitive dienes, this compound is the premier masked ketene equivalent for synthesizing the Corey lactone and other prostaglandin precursors. It is the procurement standard when thermal stability of the diene is a limiting factor [1].
Because it provides a distinct electrophilic profile compared to standard acryloyl chloride, it is heavily utilized by medicinal chemistry CROs and pharmaceutical companies to install alpha-chloroacrylamide warheads. This is critical for optimizing the binding kinetics of irreversible inhibitors targeting KRAS G12C, EGFR, and other cysteine-bearing kinases [2].
Leveraging the high electron-beam sensitivity and elevated Tg imparted by the alpha-chlorine atom, this compound is used as a monomeric precursor to synthesize poly(alpha-chloroacrylates). These polymers are essential for advanced semiconductor microlithography workflows where standard PMMA resists lack sufficient throughput [3].
Flammable;Corrosive;Acute Toxic;Irritant